![molecular formula C17H26N2O2Si B14800689 2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole derivatives typically involves the formation of the indazole core followed by the introduction of specific substituents. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
One-Pot Multi-Component Reactions: These reactions combine multiple reactants in a single step to form the desired indazole derivative.
Industrial Production Methods
Industrial production methods for 2H-Indazole derivatives often involve scalable and efficient synthetic routes. These methods may include:
Catalyst-Free Reactions: Using catalyst-free conditions to minimize costs and simplify the process.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents, such as polyethylene glycol (PEG) as a green solvent in multi-component reactions.
化学反応の分析
Types of Reactions
2H-Indazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the indazole ring, often using reagents like hydrogen peroxide or oxygen.
Reduction: Reductive reactions can reduce nitro or azide groups to amines, using reagents such as sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can introduce new substituents onto the indazole ring, often using halogenated precursors and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts (e.g., palladium or copper).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a methyl group on the indazole ring may yield a carboxylic acid derivative, while reduction of a nitro group may yield an amine derivative.
科学的研究の応用
2H-Indazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Employed in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-Indazole derivatives depends on their specific structure and target. Generally, these compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The interaction often involves binding to the active site of the target, leading to inhibition or modulation of its activity. For example, some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
1H-Indazole: Another member of the indazole family with a different hydrogen placement on the nitrogen atom.
Imidazoles: Heterocyclic compounds with a similar structure but containing two nitrogen atoms in a five-membered ring.
Triazoles: Compounds with three nitrogen atoms in a five-membered ring, often used in medicinal chemistry.
Uniqueness
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substituents, which may confer distinct chemical properties and biological activities. The presence of the 1-methylcyclopropyl and trimethylsilyl-ethoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C17H26N2O2Si |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
trimethyl-[2-[[5-(1-methylcyclopropyl)oxyindazol-2-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H26N2O2Si/c1-17(7-8-17)21-15-5-6-16-14(11-15)12-19(18-16)13-20-9-10-22(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3 |
InChIキー |
QSJCZMCHNYZKSJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)OC2=CC3=CN(N=C3C=C2)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


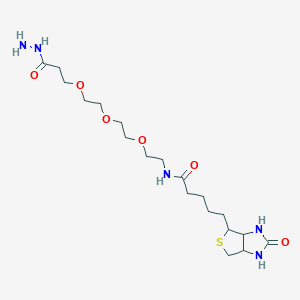
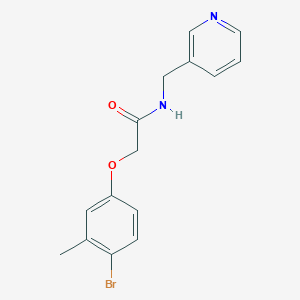
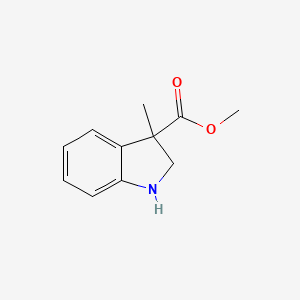
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
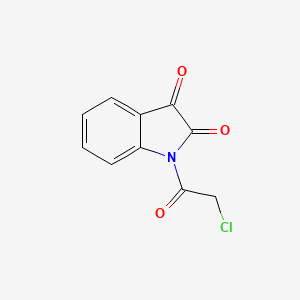
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
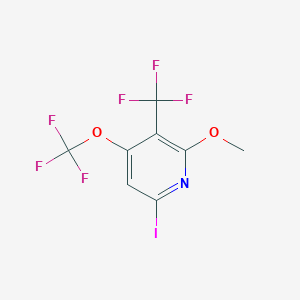
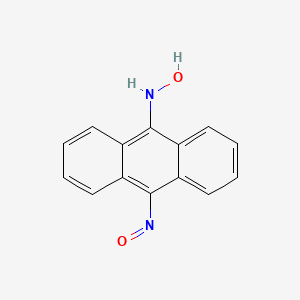
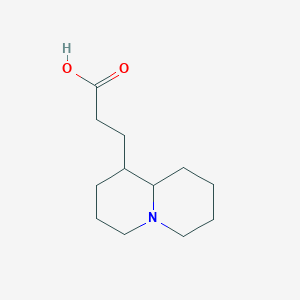
![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)

